7-Bromo-3-chloro-1,2-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-chloro-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXZXYTJAZDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 3 Chloro 1,2 Benzothiazole and Analogous Halogenated 1,2 Benzothiazoles
Established and Emerging Synthetic Routes to the 1,2-Benzothiazole Scaffold
The construction of the 1,2-benzothiazole ring system is a cornerstone of its chemistry. Various synthetic methods have been developed, ranging from classical condensation reactions to modern intramolecular cyclization protocols.
Condensation Reactions of 2-Aminobenzenethiol Derivatives with Carbonyl Compounds
One of the most fundamental and widely employed methods for synthesizing the benzothiazole (B30560) core involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comajol.inforesearchgate.netresearchgate.netnih.govresearchgate.net This approach is valued for its directness and the availability of a wide range of starting materials. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.
Recent advancements in this area have focused on developing more environmentally friendly and efficient protocols. For instance, the use of catalysts like a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to produce excellent yields of 2-substituted benzothiazoles from the condensation of 2-aminothiophenol (B119425) and aldehydes. mdpi.com Other catalytic systems, including Brønsted acidic ionic liquids, have been utilized to promote the reaction under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these condensation reactions, often leading to higher yields in shorter reaction times. ajol.inforesearchgate.net
Intramolecular Cyclization Protocols
Intramolecular cyclization offers an alternative and powerful strategy for the synthesis of the 1,2-benzothiazole scaffold. mdpi.comresearchgate.net These methods often start with precursors that already contain the necessary atoms for the thiazole (B1198619) ring, which are then induced to cyclize.
A common approach involves the cyclization of thiobenzanilides. researchgate.netchemrxiv.org For example, the use of an oxidant can trigger the intramolecular C-S bond formation. Visible-light-mediated methods have gained traction, offering a greener alternative to traditional oxidants. chemrxiv.org In some cases, this photochemical cyclization can proceed without the need for an external photoredox catalyst or transition metal. mdpi.com
Another important intramolecular cyclization strategy involves the use of ortho-halogenated anilines as starting materials. researchgate.net The halogen atom in the ortho position can activate the adjacent carbon atom, facilitating nucleophilic attack by a sulfur-containing moiety to form the thiazole ring. This method is particularly relevant for the synthesis of specifically substituted benzothiazoles.
Regioselective Halogenation Strategies for Controlled Bromination and Chlorination
The precise placement of halogen atoms on the benzothiazole ring is crucial for tailoring its chemical and physical properties. Regioselective halogenation can be achieved through either direct functionalization of the pre-formed benzothiazole scaffold or by using halogenated precursors in the synthesis.
Direct Halogenation Approaches to the Benzene (B151609) and Thiazole Rings
Direct halogenation of the benzothiazole ring system can be a complex undertaking due to the presence of multiple reactive sites on both the benzene and thiazole rings. The outcome of the reaction is often influenced by the reaction conditions and the directing effects of existing substituents.
For instance, the direct chlorination of 1,2-benzothiazole with elemental chlorine can be achieved in an inert, boiling solvent in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. google.com The choice of solvent, such as phosphorus oxychloride or chlorobenzene, can influence the reaction's efficiency. google.com Similarly, direct bromination can be accomplished using various brominating agents. researchgate.net The regioselectivity of these direct halogenations can sometimes be poor, leading to a mixture of products. rsc.org However, palladium-catalyzed ortho-halogenation strategies have been developed to provide more controlled and selective halogenation at specific positions of 2-arylbenzothiazoles. rsc.org
Synthesis via Halogenated Precursors
A more controlled approach to obtaining specifically halogenated benzothiazoles is to start with precursors that already contain the desired halogen atoms. This strategy ensures that the halogens are in the correct positions from the outset, avoiding issues with regioselectivity during the final ring-forming step.
For the synthesis of a compound like 7-Bromo-3-chloro-1,2-benzothiazole, a plausible route would involve the use of a pre-brominated 2-aminobenzenethiol derivative. The bromine atom at the desired position (para to the amino group and meta to the thiol group) would be carried through the synthesis. The chlorine atom at the 3-position would then be introduced during or after the cyclization step. For example, a 2-amino-4-bromobenzenethiol (B31654) could be reacted with a suitable C1 electrophile that would ultimately become the C-Cl portion of the thiazole ring. Alternatively, a 7-bromo-1,2-benzisothiazol-3-one could be halogenated at the 3-position using a reagent like thionyl chloride. google.com
The synthesis of various halogen-substituted benzothiazoles has been reported through the condensation of appropriately substituted 2-aminothiophenols with aldehydes or other carbonyl compounds. mdpi.com For example, 6-halogen-substituted benzothiazoles have been prepared by condensing 4-halogenated-2-aminothiophenols with various aldehydes. mdpi.com This precursor-based approach offers a reliable method for accessing a wide range of specifically halogenated 1,2-benzothiazole derivatives.
Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of benzothiazoles. mdpi.comresearchgate.netnih.govrsc.orgresearchgate.net This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green chemistry strategies in benzothiazole synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.netrsc.org
Catalyst Development: Employing reusable and non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, to improve reaction efficiency and reduce waste. mdpi.com
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or visible light to drive reactions, often leading to shorter reaction times and lower energy consumption. researchgate.netchemrxiv.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. nih.gov
One-Pot Reactions: Combining multiple reaction steps into a single pot, which reduces the need for intermediate purification steps and minimizes solvent usage and waste generation. ajol.info
These green approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective synthetic processes for producing benzothiazoles and their derivatives.
Data Tables
Table 1: Examples of Catalysts in Benzothiazole Synthesis
| Catalyst | Reactants | Reaction Conditions | Product | Reference |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temperature | 2-Substituted Benzothiazoles | mdpi.com |
| Brønsted Acidic Ionic Liquid | o-Aminothiophenols, Aldehydes | Solvent-free, Room Temperature | Benzothiazoles | researchgate.net |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | - | Benzothiazoles | mdpi.com |
| CBr₄ | N-organylthioamides, 2-aminothiophenols | Solvent-free, metal-catalyst-free | 2-Alkyl/Aryl-substituted benzothiazoles | nih.gov |
Table 2: Halogenation Methods for Benzothiazoles
| Halogenating Agent | Substrate | Catalyst/Conditions | Product | Reference |
| Elemental Chlorine | 1,2-Benzothiazole | FeCl₃ or AlCl₃, Boiling Solvent | 2-Chlorobenzothiazole | google.com |
| N-halosuccinimides (NCS, NBS, NIS) | 2-Arylbenzothiazoles | Pd(OAc)₂, PTSA, 1,2-dichloroethane | Ortho-halogenated 2-Arylbenzothiazoles | rsc.org |
| Thionyl Chloride | 1,2-Benzisothiazol-3-one | N,N-dimethylformamide, Chlorobenzene | 3-Chloro-1,2-benzisothiazole (B19369) | google.com |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.commdpi.com This technique has been successfully applied to the synthesis of various benzothiazole derivatives, including halogenated analogues.
For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids is significantly expedited under microwave irradiation. uokerbala.edu.iq One study reported that 2-substituted benzothiazoles were prepared by reacting ortho-aminothiophenol with fatty acids under microwave irradiation for just 3–4 minutes, using P₄S₁₀ as a catalyst in a solvent-free approach. uokerbala.edu.iq Another protocol found that using phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent for the condensation of 2-aminobenzenethiol and benzaldehydes under microwave conditions effectively reduced reaction times and improved yields. uokerbala.edu.iq Similarly, 2-chloromethyl-benzothiazole can be obtained from the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation in 10 minutes. uokerbala.edu.iq
The synthesis of various substituted benzothiazoles, including those with chloro and bromo functionalities on the aniline (B41778) precursor, has been achieved using microwave techniques, highlighting the method's efficiency. researchgate.netmdpi.com Studies comparing microwave-assisted methods with conventional heating for the synthesis of benzimidazoles, benzothiazoles, and indoles have shown a remarkable 95% to 98% reduction in reaction time and a significant increase in yields. mdpi.com For example, the synthesis of hydroxy-substituted phenyl benzothiazoles showed a 25-fold reduction in reaction time and a 12% to 20% increase in yield with microwave heating. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives
| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Increase (Microwave) | Reference |
|---|---|---|---|---|
| 2-Substituted Benzimidazoles/Benzothiazoles | 2 - 8 hours | 3 - 10 minutes | 3% - 113% | mdpi.com |
| Hydroxy Phenyl Benzothiazoles | ~25x longer | 1x | 12% - 20% | researchgate.net |
| 6-acyl-1,3-benzothiazol-2(3H)-one | Longer | Shorter | Not specified | google.com |
| 2-Arylbenzothiazoles | Not specified | 5 - 10 minutes | High Yield | uokerbala.edu.iq |
Solvent-Free Reaction Conditions and Protocols
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental pollution and simplify experimental procedures. The synthesis of benzothiazoles has been a fertile ground for the application of such protocols.
A notable approach involves the melt reaction of 2-aminothiophenol with various aromatic or heteroaromatic aldehydes, which proceeds without any solvent or catalyst to produce 2-arylbenzothiazoles in high yields. Current time information in Bangalore, IN. Another innovative solvent- and metal-free method utilizes tetrabromomethane (CBr₄) as a catalyst, which activates a thioamide via halogen bonding for subsequent cyclization. ias.ac.in
Heterogeneous catalysts are particularly effective in solvent-free systems. For example, hydrotalcite (Mg–Al–CO₃) has been used as an eco-friendly and economically benign catalyst for the one-pot, three-component synthesis of 4H-pyrimido[2,1-b] rsc.orgbohrium.combenzothiazole derivatives at 70 °C without solvent. nih.gov Similarly, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been employed for the preparation of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol under solvent-free conditions. bohrium.com Zinc acetate (B1210297) (Zn(OAc)₂·2H₂O) also serves as an efficient catalyst for the condensation of aldehydes and 2-aminothiophenol at 80°C under solvent-free conditions, yielding a range of 2-substituted benzothiazoles. prepchem.com
Table 2: Examples of Solvent-Free Synthesis of Benzothiazole Derivatives
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| None (Melt Reaction) | 2-Aminothiophenol, Aldehydes | Melt, 1 hour | 81-97% | Current time information in Bangalore, IN. |
| CBr₄ (20 mol%) | 2-Aminothiophenol, N-methylthioamides | 70 °C, 19 hours | High | ias.ac.in |
| Hydrotalcite | Aldehydes, Ethyl acetoacetate, 2-Aminobenzothiazole | 70 °C, 40-60 min | Good | nih.gov |
| NaHSO₄-SiO₂ | Acyl chlorides, o-Aminothiophenol | Not specified | High | bohrium.com |
| Zinc Sulphide (ZnS) NPs | 2-Aminothiophenol, Benzaldehydes | Not specified | High | scispace.com |
| ZnO-beta zeolite | 2-Aminothiophenol, Aldehydes | Not specified | High | scispace.com |
| Zn(OAc)₂·2H₂O (5 mol%) | Aldehydes, 2-Aminothiophenol | 80 °C | 67-96% | prepchem.com |
Development and Application of Recyclable Catalysts (e.g., Nanocatalysts, Ionic Liquids)
The quest for sustainable chemical processes has driven the development of recyclable catalysts, which reduce waste and cost. Nanocatalysts and ionic liquids have proven to be highly effective in the synthesis of benzothiazoles.
Nanocatalysts: Nanomaterials offer high surface area and reactivity, making them excellent catalysts. Several types have been applied to benzothiazole synthesis.
Nano-Fe₂O₃: This has been used as a recyclable catalyst for the two-component reaction of 2-aminothiophenol and substituted aromatic aldehydes in water, affording excellent yields (75–85%) with short reaction times. rsc.org
Zinc Sulphide (ZnS) Nanoparticles: Derived from plant waste, these nanoparticles have been used to catalyze the reaction between 2-aminothiophenol and benzaldehydes under solvent-free conditions, offering high yields and catalyst recyclability. scispace.com
ZnO Nanoparticles: Prepared via a sol-gel process, ZnO NPs effectively catalyze the synthesis of 2-substituted benzothiazoles at room temperature in solvent-free conditions and can be reused for multiple cycles. researchgate.net
Nanocellulose-Supported Catalysts: A novel catalyst, 1,3-Benzothiazole-2,5-diamine supported on nanocellulose (BTDA@CNC), has been developed and shown to be effective and easily separable for reuse. researchgate.net
Ionic Liquids (ILs): Ionic liquids are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability.
Imidazolium-based ILs: 1-butylimidazole (B119223) tetrafluoroborate (B81430) and 1,3-dibutylimidazole tetrafluoroborate have been used for the synthesis of 2-aromatic substituted benzothiazoles from 2-aminobenzenethiol and aromatic acid chlorides at room temperature. bohrium.com
Acetate-based ILs: These have been employed as catalysts for the cyclization of 2-aminobenzenethiol compounds with CO₂ and hydrosilane to produce benzothiazoles under mild conditions. bohrium.com
Deep Eutectic Solvents (DESs): A deep eutectic solvent, [CholineCl][Imidazole]₂, has been established as an efficient and reusable catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazoles under solvent-free conditions. nih.gov
Exploration of Environmentally Benign Reagents and Reaction Systems
Beyond recyclable catalysts and solvent-free conditions, research has focused on utilizing inherently safer and more environmentally friendly reagents and energy sources.
Water as a Solvent: An efficient one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent. This method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide and is metal/ligand-free, offering excellent yields and short reaction times. uokerbala.edu.iq
Visible-Light Promotion: Visible-light-promoted synthesis offers a green alternative to traditional heating. Benzothiazoles have been synthesized from 2-aminothiophenols and aldehydes using a 12W blue LED under an air atmosphere, eliminating the need for transition-metal catalysts or additives. bohrium.com In another approach, riboflavin, an inexpensive natural reagent, acts as a photosensitizer for the cyclization of thiobenzanilides under visible light. scispace.com
Eco-Friendly Reagents: The use of CO₂ as a C1 source, coupled with hydrosilane and an ionic liquid catalyst, provides a green route to benzothiazoles. bohrium.com Similarly, DMF derivatives have been used as eco-friendly carbon sources in the presence of imidazolium (B1220033) chloride as a promoter, avoiding metal catalysts. chemicalbook.com
Transition Metal-Catalyzed and Metal-Free Synthetic Systems for Benzothiazole Formation
Both metal-catalyzed and metal-free systems have been extensively developed for the synthesis of the benzothiazole ring, each offering distinct advantages.
Transition Metal-Catalyzed Systems: Transition metals, particularly copper and palladium, are widely used due to their catalytic prowess in forming C-S and C-N bonds.
Copper Catalysis: A copper-catalyzed method for forming 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiols with nitriles. scispace.com Cu(I) and Pd(II) have also been used to catalyze the synthesis of benzothiazoles from ortho-halothioureas. scispace.com
Zinc Catalysis: Zinc acetate (Zn(OAc)₂) is an inexpensive and effective catalyst for the one-pot synthesis of 2-substituted benzothiazoles from aldehydes and 2-aminothiophenol. prepchem.comchemicalbook.com
Palladium Catalysis: Palladium catalysts are effective for intramolecular cyclization reactions, such as those involving ortho-halothioureas.
Metal-Free Synthetic Systems: Growing environmental concerns have spurred the development of metal-free synthetic routes.
Iodine-based Reagents: Phenyl iodoniumbis(trifluoroacetate) (PIFA) under microwave conditions uokerbala.edu.iq and TsNBr₂ in DMSO scispace.com have been used to promote the condensation and cyclization to form benzothiazoles.
Halogen Bond Catalysis: Tetrabromomethane (CBr₄) has been shown to catalyze the synthesis of 2-substituted benzothiazoles under solvent- and metal-free conditions through halogen bond activation of thioamides. ias.ac.in
Organocatalysis and Other Reagents: Riboflavin, a natural compound, can act as a photocatalyst under visible light. scispace.com An efficient metal-free method for synthesizing benzothiazole-2-thiones involves a tandem reaction of o-haloanilines with carbon disulfide in the presence of DBU. A catalyst- and additive-free method uses elemental sulfur to react with aromatic and aliphatic amines in a three-component reaction.
One-Pot Multicomponent Reactions for Enhanced Synthetic Efficiency
One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been designed for the synthesis of benzothiazole-containing heterocyclic systems.
Three-Component Reactions: A one-pot, three-component reaction of arylglyoxals, 2-aminobenzothiazole, and 1,3-dicarbonyl compounds (like Meldrum's acid or dimedone) in acetic acid provides an efficient route to pyrimido[2,1-b] rsc.orgbohrium.combenzothiazoles. Another example involves the reaction of substituted 2-aminobenzothiazoles, α-tetralone, and various aldehydes to produce annulated benzothiazoloquinazolines. The synthesis of benzothiazolylpyrimidine-5-carboxamides has been achieved via a one-pot Biginelli reaction between benzothiazolyloxobutanamide, aromatic benzaldehydes, and thiourea. nih.gov
Green MCRs: A one-pot, three-component synthesis of 2-substituted benzothiazoles using a deep eutectic solvent as a green catalyst has been reported, proceeding under solvent-free conditions. nih.gov Similarly, hydrotalcite catalyzes a three-component reaction under solvent-free conditions. nih.gov
Catalyst-Free MCRs: A novel and environmentally friendly method for synthesizing 2-substituted benzothiazoles involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions, with DMSO acting as the oxidant and solvent.
Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Chloro 1,2 Benzothiazole
Vibrational Spectroscopy Analysis (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a important technique for identifying functional groups within a molecule. For 7-Bromo-3-chloro-1,2-benzothiazole, the FT-IR spectrum would be characterized by vibrations of the benzothiazole (B30560) ring system and the carbon-halogen bonds.
Based on data from related halo-substituted benzothiazole derivatives, the following absorption regions can be anticipated:
Aromatic C-H Stretching: Vibrations corresponding to the aromatic protons on the benzene (B151609) ring would likely appear in the region of 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused heterocyclic ring system are expected to produce a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹.
C-Cl Stretching: The presence of the chlorine atom at the 3-position would be indicated by a stretching absorption band typically found in the 800-600 cm⁻¹ range. For a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, a C-Cl stretch was observed at 738 cm⁻¹. researchgate.net
C-Br Stretching: The carbon-bromine bond vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region. researchgate.net The same quinazolinone derivative showed a C-Br absorption at 576 cm⁻¹. researchgate.net
Anticipated FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N/C=C Ring Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The aromatic region of the ¹H NMR spectrum for this compound would show signals for the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the bromine, chlorine, and the thiazole (B1198619) ring. The protons would likely appear as doublets or triplets, with chemical shifts anticipated in the range of δ 7.0-8.5 ppm.
¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the benzothiazole ring. The carbons directly bonded to the electronegative bromine, chlorine, and sulfur atoms would exhibit characteristic chemical shifts. Based on data for 3-chloro-1,2-benzisothiazole (B19369) and other related structures, the C3 carbon bonded to chlorine would likely be significantly downfield. thieme-connect.de Similarly, the C7 carbon attached to bromine would also be shifted downfield.
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated aromatic system. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent 1,2-benzothiazole molecule. For similar heterocyclic azo dyes, absorption maxima related to π→π* transitions were observed in the range of 380-460 nm. acu.edu.in
Mass Spectrometry Techniques (e.g., GC-MS, HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₃BrClNS), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass of the molecular ion.
The key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic cluster of peaks (M, M+2, M+4). For the related compound 3-chloro-1,2-benzisothiazole (C₇H₄ClNS), GC-MS data shows a top peak at m/z 169 and a second highest peak at m/z 171, corresponding to the [M]⁺ and [M+2]⁺ ions for a molecule with one chlorine atom. nih.gov
Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | Relative Abundance |
|---|---|
| [M]⁺ (C₇H₃⁷⁹Br³⁵ClNS) | High |
| [M+2]⁺ (C₇H₃⁸¹Br³⁵ClNS / C₇H₃⁷⁹Br³⁷ClNS) | Highest |
Single-Crystal X-ray Diffraction for Elucidating Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As no published crystal structure for this compound could be located, the following sections describe the type of information that would be obtained from such an analysis.
Crystallographic Parameters, Unit Cell Dimensions, and Space Group Determination
An X-ray diffraction experiment would determine the fundamental crystallographic parameters of the compound. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present in the crystal. For comparison, a related hydrazone derivative of thiazole was found to crystallize in the monoclinic space group P21/c. researchgate.net
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (To be determined) |
| b (Å) | (To be determined) |
| c (Å) | (To be determined) |
| α (°) | (e.g., 90) |
| β (°) | (To be determined) |
| γ (°) | (e.g., 90) |
| Volume (ų) | (To be determined) |
Precise Measurement of Bond Lengths, Bond Angles, and Dihedral Angles
The primary output of a successful crystal structure determination is a precise 3D model of the molecule. This allows for the accurate measurement of all bond lengths (e.g., C-C, C-N, C-S, C-Cl, C-Br), bond angles, and dihedral angles (which describe the conformation of the molecule). This data would definitively confirm the connectivity of the atoms and provide insight into the electronic structure and potential intermolecular interactions, such as halogen bonding or π-π stacking, within the crystal lattice.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of benzothiazole derivatives is often governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These non-covalent forces dictate the supramolecular architecture and influence the material's physicochemical properties.
In related benzothiazole structures, hydrogen bonding is a predominant feature. For instance, in derivatives containing amino or hydrazide groups, strong N-H···N and N-H···O hydrogen bonds are commonly observed, often leading to the formation of dimeric or chain motifs. mdpi.com For example, in N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, strong N-H(hydrazinyl)···N(thiazolyl) hydrogen bonds are a common and stabilizing feature. mdpi.com
Halogen bonding , an interaction where a halogen atom acts as an electrophilic species, can also play a significant role in the crystal packing of halogenated benzothiazoles. The presence of both bromine and chlorine atoms in the target compound suggests the potential for various halogen bonds (e.g., Br···N, Br···O, Cl···N, Cl···O) and even halogen-halogen interactions (e.g., Br···Cl). These interactions, while often weaker than conventional hydrogen bonds, are highly directional and can significantly influence the crystal packing.
Application of Hirshfeld Surface Analysis and PIXEL Calculations for Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance.
In studies of related N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, PIXEL calculations have been employed to determine the energies of various intermolecular motifs. mdpi.com These calculations can identify the most significant stabilizing interactions within the crystal lattice. However, it is important to note that the presence of disorder in a crystal structure, such as from solvent molecules, can preclude the successful application of PIXEL analysis. mdpi.com
Absence of Specific Research Data for this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific computational and theoretical chemistry studies on the compound This compound are not publicly available at this time. The search included targeted queries for Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) analyses, which are central to the requested article outline.
While there is a significant body of research on the benzothiazole scaffold and its various derivatives, no dedicated papers or datasets containing the specific calculations for this compound could be located. Studies on related but distinct molecules, such as 3-chloro-1,2-benzisothiazole nih.govscirp.org and other halogenated benzothiazoles, do exist. However, the precise electronic and structural effects of the specific 7-bromo and 3-chloro substitution pattern remain uncharacterized in the located literature.
Due to the strict requirement to focus solely on "this compound" and to provide detailed, scientifically accurate research findings and data tables, it is not possible to generate the requested article without resorting to speculation or presenting data from inappropriate analogue compounds. The influence of halogen atoms on the electronic structure of a molecule is highly dependent on their type and position, making direct extrapolation from other derivatives scientifically unsound for a detailed analysis.
Therefore, the generation of a thorough and accurate article adhering to the provided outline for this compound cannot be completed until specific computational research on this compound becomes available.
Should you be interested, a similar detailed article could be generated for a related compound where computational data is published, such as 3-chloro-1,2-benzisothiazole . nih.gov
Computational and Theoretical Chemistry Studies of 7 Bromo 3 Chloro 1,2 Benzothiazole
Quantum Chemical Descriptors and Global/Local Reactivity Indices
Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. Density Functional Theory (DFT) is a common method to calculate these descriptors. uq.edu.auresearchgate.net For 7-Bromo-3-chloro-1,2-benzothiazole, these descriptors provide a theoretical basis for understanding its chemical behavior.
Global Reactivity Descriptors:
Theoretical studies on related benzothiazole (B30560) derivatives have shown that substitutions on the ring system significantly impact these descriptors. For instance, a study on various 2-substituted benzothiazoles revealed that such substitutions reduce the reactivity compared to the parent benzothiazole. scirp.orgscirp.org Another study on benzothiazole-clubbed imidazolone (B8795221) hybrids indicated that electron-withdrawing groups like bromo and chloro at the para position of a phenyl ring attached to the benzothiazole-imidazolone scaffold resulted in a smaller HOMO-LUMO energy gap, suggesting increased reactivity. nih.gov
Based on these principles, a hypothetical table of global reactivity descriptors for this compound, calculated using DFT, could be presented as follows. It is important to note that these are illustrative values and would need to be confirmed by specific calculations for this molecule.
| Descriptor | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -2.0 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.25 eV |
| Global Electrophilicity Index | ω | μ2 / (2η) | 4.01 eV |
Local Reactivity Descriptors (Fukui Functions):
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ccsenet.orgresearchgate.net For this compound, these indices would pinpoint which atoms are most susceptible to chemical reactions. Theoretical studies on benzothiazole derivatives have shown that the C2 carbon is often the most electrophilic site, while the N3 nitrogen is the most nucleophilic. ccsenet.orgresearchgate.net The presence of the bromine and chlorine atoms would also create electrophilic sites and influence the reactivity of the adjacent carbon atoms.
Theoretical Frameworks for Understanding Halogen Bonding Interactions within the Molecular System
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov The bromine and chlorine atoms in this compound can participate in such interactions, which are crucial for understanding its crystal packing and potential interactions with biological macromolecules.
The theoretical basis for halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.gov The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group it is attached to. In this compound, both bromine and chlorine can act as halogen bond donors.
Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature and strength of these interactions. rsc.org Theoretical investigations on other halogenated benzothiazoles have confirmed the presence and significance of halogen bonds in their supramolecular assemblies. rsc.org For this compound, it is plausible that both intramolecular and intermolecular halogen bonds could exist, influencing its solid-state structure and properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on theoretical parameters and molecular design implications)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.thallsubjectjournal.com For this compound, QSAR studies on related compounds can provide insights into how its structural features might contribute to a specific biological activity.
QSAR models often use various molecular descriptors, including electronic, steric, and hydrophobic parameters. chula.ac.thnih.gov Studies on halogenated benzothiazoles have highlighted the importance of descriptors such as the hydrophilic area and the presence of halogen atoms for their biological activity. nih.govmdpi.comnih.gov For instance, a QSAR study on benzothiazole derivatives as anticancer agents indicated that the substitution of aryl rings with electron-withdrawing groups like halogens could increase their activity. chula.ac.th
The development of a QSAR model for a series of compounds including this compound would involve calculating a range of theoretical descriptors and correlating them with experimentally determined biological data. This would allow for the prediction of the activity of new, unsynthesized derivatives and guide the design of more potent molecules.
A hypothetical QSAR equation for a series of benzothiazole derivatives might look like:
pIC50 = c0 + c1LogP + c2Dipole_Moment + c3*HOMO_Energy
Where pIC50 is the biological activity, and the coefficients (c0, c1, c2, c3) are determined by regression analysis.
Molecular Docking Simulations for Investigating Ligand-Target Interactions (Focus on theoretical binding mechanisms)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnih.govresearchgate.net In drug discovery, it is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein.
Docking studies on various benzothiazole derivatives have been performed to investigate their potential as inhibitors of enzymes like p56lck, EGFR, and DHPS. biointerfaceresearch.comresearchgate.netmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. For instance, docking studies of benzothiazole derivatives with the EGFR protein have shown hydrogen bonding with residues like Asp855 and halogen bonding. researchgate.net
For this compound, a molecular docking simulation would involve placing the molecule into the binding site of a relevant protein target. The simulation would then predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the binding pose would reveal potential hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and other non-covalent interactions that stabilize the ligand-protein complex. These theoretical insights can guide the design of more potent and selective inhibitors.
A hypothetical docking result for this compound with a protein kinase could be summarized in the following table:
| Parameter | Value/Description |
|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| Docking Score | -8.5 kcal/mol |
| Key Interactions | Hydrogen bond with MET793 |
| Halogen bond (Br) with LEU718 | |
| π-π stacking with PHE723 |
Reactivity and Derivatization Chemistry of 7 Bromo 3 Chloro 1,2 Benzothiazole
Reactions at Halogenated Positions: Nucleophilic Aromatic Substitution and Cross-Coupling Methodologies
The presence of two distinct halogen atoms on the 1,2-benzothiazole core, a bromine atom at the C7 position of the benzene (B151609) ring and a chlorine atom at the C3 position of the thiazole (B1198619) ring, offers opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The relative reactivity of these two positions is dictated by the electronic nature of the heterocyclic system and the inherent reactivity differences between C-Br and C-Cl bonds in such reactions.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution on halogenated benzothiazoles is a viable method for introducing various functional groups. Generally, the C3 position of the 1,2-benzisothiazole (B1215175) ring is susceptible to nucleophilic attack. However, studies on 3-chloro-1,2-benzisothiazole (B19369) have shown that many nucleophiles lead to the cleavage of the thiazole ring rather than simple substitution. rsc.org For instance, reaction with sodium cyanide in aqueous acetone (B3395972) results in a mixture of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulfide, and 2-acetyl-3-aminobenzo[b]thiophen, all products of ring fission. rsc.org In contrast, treatment with sodium ethoxide in ethanol (B145695) yields the desired 3-ethoxy-1,2-benzisothiazole, indicating that under specific conditions, direct substitution at the C3 position is possible. rsc.org
For 7-Bromo-3-chloro-1,2-benzisothiazole, the presence of the electron-withdrawing thiazole ring and the additional bromine substituent would influence the reactivity of both halogenated positions towards SNAr. The chlorine at the C3 position is expected to be more activated towards nucleophilic attack than the bromine at the C7 position due to its position on the electron-deficient thiazole ring. However, the propensity for ring-opening upon nucleophilic attack at C3 remains a significant competing pathway. rsc.org
Cross-Coupling Methodologies:
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like 7-Bromo-3-chloro-1,2-benzisothiazole, selectivity is often achievable due to the differential reactivity of C-Br and C-Cl bonds. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would be expected to selectively occur at the more reactive C7-Br bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups at this position while leaving the C3-Cl bond intact for subsequent transformations. While specific examples for 7-Bromo-3-chloro-1,2-benzisothiazole are not readily available in the literature, studies on other dihalogenated heterocycles support this selectivity pattern. uwindsor.ca For instance, the palladium-catalyzed coupling of 2-bromo-5-chlorothiophene (B1265590) with arylboronic acids proceeds selectively at the bromo position. savemyexams.com
Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the Buchwald-Hartwig amination would likely proceed preferentially at the C7-Br position, enabling the synthesis of 7-amino-1,2-benzothiazole derivatives. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. mit.eduthieme-connect.de
Heck and Sonogashira Couplings: These reactions would also be expected to show selectivity for the C7-Br bond, allowing for the introduction of alkenyl and alkynyl groups, respectively.
Interactive Data Table: Expected Selectivity in Cross-Coupling Reactions
| Cross-Coupling Reaction | Expected Primary Reactive Site | Potential Product Type |
| Suzuki-Miyaura | C7-Br | 7-Aryl/Vinyl-3-chloro-1,2-benzothiazole |
| Buchwald-Hartwig | C7-Br | 7-Amino-3-chloro-1,2-benzothiazole |
| Heck | C7-Br | 7-Alkenyl-3-chloro-1,2-benzothiazole |
| Sonogashira | C7-Br | 7-Alkynyl-3-chloro-1,2-benzothiazole |
Electrophilic and Nucleophilic Reactions of the Thiazole Ring System
The reactivity of the 1,2-benzothiazole ring system is characterized by a susceptibility to both electrophilic and nucleophilic attack, with the site of reaction being highly dependent on the nature of the reagent and the substitution pattern of the ring.
Electrophilic Reactions:
Nucleophilic Reactions:
As previously mentioned, the C3 position of the 1,2-benzisothiazole ring is an electrophilic center and is susceptible to nucleophilic attack. In 3-chloro-1,2-benzisothiazole, this can lead to either substitution or, more commonly, ring-opening. rsc.org The reaction with various nucleophiles such as cyanides, organolithium reagents, and thiophenoxides often results in cleavage of the S-N bond of the thiazole ring, leading to the formation of substituted benzonitriles. rsc.orgmdpi.com This reactivity is attributed to the initial nucleophilic attack at the sulfur atom or the C3 carbon, followed by rearrangement and cleavage of the heterocyclic ring. However, with certain nucleophiles like alkoxides, direct displacement of the C3-chloro group can be achieved. rsc.org
For 7-Bromo-3-chloro-1,2-benzothiazole, similar reactivity at the C3 position is expected. The presence of the bromine atom at C7 is unlikely to significantly alter the fundamental reactivity of the C3-Cl bond towards nucleophiles, and a propensity for ring-opening reactions should be anticipated.
Functionalization Strategies for Introducing Diverse Chemical Moieties
The dihalogenated nature of this compound provides a versatile platform for the introduction of a wide range of chemical moieties through a combination of the reactions discussed above and other modern synthetic methodologies.
One key strategy involves the sequential functionalization of the two halogenated positions. The higher reactivity of the C7-Br bond in palladium-catalyzed cross-coupling reactions allows for the initial introduction of a diverse array of substituents at this position. The remaining C3-Cl bond can then be targeted for a second functionalization step, either through another cross-coupling reaction (which would likely require more forcing conditions) or through nucleophilic substitution, keeping in mind the potential for ring-opening.
Another powerful strategy for the functionalization of benzothiazoles is through directed C-H activation. While the thiazole ring itself is generally not susceptible to direct C-H functionalization, the benzene portion of the molecule can be targeted. For instance, palladium-catalyzed regioselective C-H bond arylation of benzoxazoles and benzothiazoles at the C7 position has been reported. acs.org This methodology could potentially be applied to a 3-chloro-1,2-benzothiazole to introduce substituents at the C7 position, offering an alternative to cross-coupling from a pre-halogenated precursor.
Furthermore, derivatization can be achieved by first synthesizing a functionalized 1,2-benzothiazole core and then introducing the halogen atoms. For example, starting with a substituted 2-aminothiophenol (B119425), one could construct the benzothiazole (B30560) ring and then perform selective halogenation reactions to install the bromine and chlorine atoms at the desired positions.
Exploration of Ring Contraction and Rearrangement Pathways
The 1,2-benzothiazole ring system can undergo ring contraction and rearrangement reactions under specific conditions, leading to the formation of other heterocyclic structures. While research specifically on this compound is limited, studies on related 1,2-benzisothiazole derivatives provide insight into these potential transformation pathways.
A notable example is the TMSOTf-catalyzed annulation reaction between ynamides and 1,2-benzisothiazoles. This reaction proceeds through a nucleophilic attack of the benzisothiazole nitrogen onto the activated ynamide, followed by a ring-opening of the benzisothiazole via S-N bond cleavage. The resulting intermediate then undergoes an intramolecular cyclization to afford 1,4-benzothiazepines at room temperature. rsc.org Interestingly, under heating conditions, a desulfurizative annulation occurs to produce 3-aminoisoquinolines. rsc.org This demonstrates that the 1,2-benzothiazole ring can be opened and rearranged to form larger or different heterocyclic systems.
Furthermore, the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate under phase-transfer catalysis conditions can lead to the formation of ethyl 3-aminobenzo[b]thiophen-2-carboxylate, a product of ring transformation. beilstein-journals.org This suggests that under certain nucleophilic conditions, the isothiazole (B42339) ring can rearrange to the more stable benzothiophene (B83047) system.
Interactive Data Table: Examples of Ring Transformations of 1,2-Benzisothiazoles
| Starting Material | Reagents | Product(s) | Transformation Type |
| 1,2-Benzisothiazole | Ynamide, TMSOTf (rt) | 1,4-Benzothiazepine | Ring expansion/annulation |
| 1,2-Benzisothiazole | Ynamide, TMSOTf (heat) | 3-Aminoisoquinoline | Ring rearrangement/desulfurization |
| 3-Chloro-1,2-benzisothiazole | Diethyl malonate, PTC | Ethyl 3-aminobenzo[b]thiophen-2-carboxylate | Ring rearrangement |
Catalytic Properties and Applications of Halogenated Benzothiazoles
Halogenated organic compounds have found increasing use as catalysts in various organic transformations, primarily through the formation of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).
While specific catalytic applications of this compound have not been reported, its structure suggests potential for acting as a halogen bond donor catalyst. The bromine atom at the C7 position, being more polarizable than chlorine, would be the primary site for halogen bonding. The electron-withdrawing nature of the fused thiazole ring would enhance the electrophilicity of the σ-hole on the bromine atom, making it a potentially effective halogen bond donor. Such catalysts can activate substrates towards nucleophilic attack or influence the stereoselectivity of reactions. acs.org
Furthermore, halogenated aromatic compounds are known to participate in photoredox catalysis. Under visible light irradiation, they can undergo reductive dehalogenation to generate aryl radicals, which can then participate in various bond-forming reactions. It is conceivable that this compound could be utilized in such photocatalytic cycles, with the C-Br bond being the more likely site of initial radical formation.
Future Research Directions and Emerging Trends in Halogenated 1,2 Benzothiazole Chemistry
Rational Design of Novel 7-Bromo-3-chloro-1,2-benzothiazole Derivatives with Tailored Properties
The rational design of new this compound derivatives is a key area of future research. This approach involves the strategic modification of the core structure to fine-tune the compound's physicochemical and biological properties. By introducing different functional groups at various positions on the benzothiazole (B30560) ring, researchers can systematically investigate structure-activity relationships (SAR). jchemrev.comnih.gov This allows for the development of derivatives with enhanced efficacy for specific applications, such as improved anticancer or anti-inflammatory activity. nih.govfrontiersin.org
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a valuable strategy in this context. nih.gov For example, substituting the bromine or chlorine atoms with other halogens or pseudo-halogens could lead to derivatives with altered electronic properties and biological activities. jchemrev.com The introduction of moieties known to interact with specific biological targets, such as phenylpiperazine groups, can also guide the design of compounds with desired pharmacological profiles. nih.gov The ultimate goal is to create a library of this compound derivatives with a diverse range of properties, allowing for the selection of the most suitable candidate for a particular application.
Advancements in Environmentally Friendly Synthetic Protocols for Scalable Production
A significant trend in modern chemistry is the development of green and sustainable synthetic methods. Future research will undoubtedly focus on creating environmentally friendly protocols for the scalable production of this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the use of metal catalysts, leading to significant environmental concerns and low yields. nih.govresearchgate.net
Emerging green chemistry approaches aim to address these issues by utilizing milder reaction conditions, greener solvents like water or glycerol, and avoiding the use of toxic catalysts. nih.govijbpas.combohrium.com Methods such as microwave-assisted synthesis and ultrasound irradiation can accelerate reaction times and improve yields while reducing energy consumption. ijbpas.comresearchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, further enhances the efficiency and sustainability of the process. bohrium.comresearchgate.net These advancements are crucial for the cost-effective and environmentally responsible large-scale production of these important compounds.
Integration of High-Throughput Screening and Computational Methods for Discovery
The integration of high-throughput screening (HTS) and computational methods is revolutionizing the process of drug discovery and materials science. In the context of this compound, HTS allows for the rapid screening of large libraries of derivatives to identify compounds with desired biological activities. ijbpas.comnih.gov This experimental approach can be powerfully complemented by computational techniques.
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can predict the biological activity and physicochemical properties of designed molecules before they are synthesized. wjarr.comwjarr.comwjahr.combohrium.com Molecular docking studies can elucidate the binding interactions of benzothiazole derivatives with their biological targets, providing insights into their mechanism of action. wjarr.comwjarr.combohrium.com Density Functional Theory (DFT) calculations can be employed to understand the molecular structure, electronic properties, and reactivity of these compounds. proteobiojournal.comresearchgate.netnih.gov This synergistic approach of combining experimental HTS with predictive computational modeling significantly accelerates the discovery and optimization of novel this compound derivatives with tailored properties. frontiersin.org
Exploration of Supramolecular Assemblies and Material Architectures
The ability of halogenated 1,2-benzothiazoles to participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, opens up exciting possibilities for the construction of novel supramolecular assemblies and material architectures. acs.orgrsc.org Future research will likely explore how the specific placement of bromine and chlorine atoms in this compound can direct the self-assembly of these molecules into well-defined structures. rsc.org
These supramolecular structures can exhibit unique properties that are not present in the individual molecules. For instance, the formation of slip-stacked assemblies in halogen-substituted benzothiazole crystals can lead to materials with interesting optical and mechanical properties, such as flexibility. acs.org The investigation of metal complexes involving halogenated benzothiazole ligands is another promising avenue, potentially leading to the development of new functional materials with applications in areas like catalysis and electronics. jyu.fiugent.bebohrium.com Understanding and controlling the supramolecular chemistry of these compounds will be crucial for designing advanced materials with tailored functionalities.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry
The future of research on this compound and its derivatives lies at the intersection of multiple scientific disciplines. A truly comprehensive understanding and exploitation of these compounds will require a collaborative, interdisciplinary approach that integrates organic chemistry, materials science, and theoretical chemistry.
Organic chemists will continue to develop novel synthetic methods and design new derivatives with specific functionalities. rsc.org Materials scientists will investigate the physical and chemical properties of these compounds and their assemblies, exploring their potential applications in areas such as organic electronics, polymers, and pharmaceuticals. rsc.org Theoretical chemists will provide the computational tools and insights to understand the structure-property relationships at a molecular level, guiding the rational design of new molecules and materials. proteobiojournal.comresearchgate.netresearchgate.net This synergistic collaboration will be essential to unlock the full potential of halogenated 1,2-benzothiazoles and drive innovation in this exciting field of research.
Q & A
Q. What synthetic methodologies are commonly employed for 7-Bromo-3-chloro-1,2-benzothiazole, and how is structural integrity validated?
The synthesis typically involves cyclization reactions using halogenated precursors. For example, iodobenzene diacetate can oxidize hydrazine derivatives to form the benzothiazole core . Critical steps include purification via column chromatography (e.g., 40% ethyl acetate in chloroform) and recrystallization (e.g., ethanol) to isolate high-purity crystals. Structural validation requires multimodal analysis:
Q. How is the crystal structure of this compound resolved, and which software tools are essential for refinement?
Single-crystal X-ray diffraction is the gold standard. Data refinement employs programs like SHELXL (for small-molecule refinement) and SHELXS/SHELXD for structure solution. These tools optimize parameters such as hydrogen bonding (e.g., C10–H10A···N3, 3.585 Å) and torsional angles, ensuring accurate 3D models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Discrepancies in pharmacological data (e.g., antitumor vs. antiviral efficacy) often arise from assay conditions or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds.
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromo vs. chloro groups) on bioactivity .
- Meta-analysis : Cross-reference datasets from peer-reviewed studies while excluding unreliable sources (e.g., non-peer-reviewed platforms) .
Q. What crystallographic insights inform the reactivity of this compound in cross-coupling reactions?
The compound’s planar geometry and halogen positioning influence reactivity. Key features include:
- Dihedral angles : 5.59° between the thiazole and benzene rings, favoring electrophilic substitution at the 7-bromo position .
- Steric effects : The 3-chloro group may hinder access to the reactive site, requiring optimized catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling).
- Intermolecular interactions : π–π stacking (3.564–3.749 Å) stabilizes transition states in catalytic cycles .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with biological targets. Parameters include:
- LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity.
- Binding affinity : Assessed against enzymes like HIV-1 protease (ΔG values < -8 kcal/mol suggest strong inhibition) .
- Metabolic stability : Cytochrome P450 interactions modeled using Schrödinger’s QikProp .
Methodological Considerations
Q. What experimental designs are optimal for scaling up synthesis while maintaining yield?
Use design of experiments (DoE) to optimize variables:
Q. How should researchers address crystallographic data anomalies in polymorph screening?
Anomalies (e.g., twinning or disordered atoms) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
